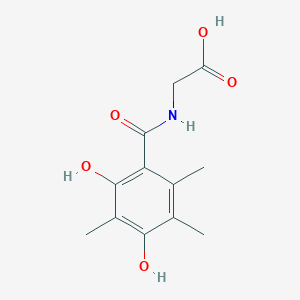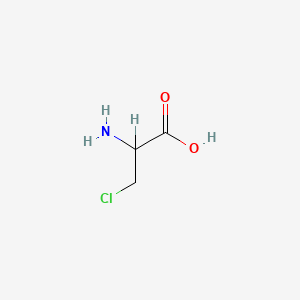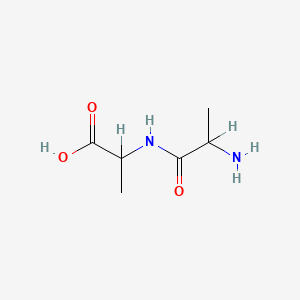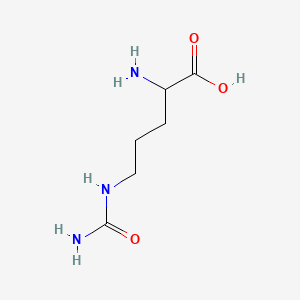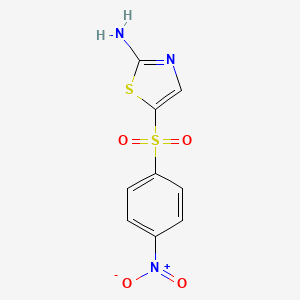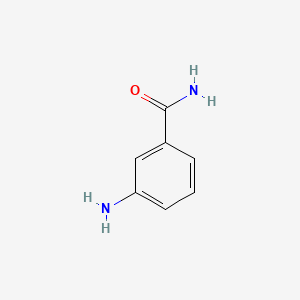
Allyl trifluoroacetate
Overview
Description
Allyl trifluoroacetate: is an organic compound with the chemical formula C5H5F3O2 acetic acid, trifluoro-, 2-propenyl ester . This compound is a colorless to light yellow liquid with a weak aroma. It is primarily used as a synthetic intermediate in organic synthesis and has various applications in the chemical industry .
Mechanism of Action
Target of Action
It’s widely used as a synthetic intermediate in organic synthesis , indicating that it likely interacts with a variety of molecular targets depending on the specific reaction context.
Mode of Action
It’s known that it can participate in various organic reactions as a synthetic intermediate . The compound’s reactivity is likely due to the presence of the allyl group (CH2=CH-CH2-) and the trifluoroacetate group (CF3CO2-), which can undergo a variety of chemical transformations.
Result of Action
As a synthetic intermediate, its primary role is likely to undergo chemical transformations to yield desired products in organic synthesis .
Action Environment
The action, efficacy, and stability of Allyl trifluoroacetate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, temperature, and pH. It’s also important to note that this compound is a flammable liquid and can cause burns and eye damage . Therefore, it should be handled with care, and exposure to fire or high temperatures should be avoided.
Biochemical Analysis
Biochemical Properties
Allyltrifluoroacetate plays a significant role in biochemical reactions, particularly in alkylation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a chemical reagent and intermediate in pharmaceutical synthesis . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, facilitating the transfer of allyl groups. This can lead to modifications in the structure and function of the target biomolecules, influencing their activity and stability.
Cellular Effects
The effects of allyltrifluoroacetate on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, allyltrifluoroacetate can modify proteins through trifluoroacetylation, which can alter their function and localization within the cell . This modification can impact cell signaling pathways, potentially leading to changes in gene expression and metabolic processes.
Molecular Mechanism
At the molecular level, allyltrifluoroacetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form covalent bonds with nucleophilic sites on enzymes and proteins can lead to changes in their activity and function . Additionally, allyltrifluoroacetate can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyltrifluoroacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that temperature fluctuations can significantly impact the stability and efficacy of allyltrifluoroacetate in biochemical assays . Over time, degradation products of allyltrifluoroacetate may accumulate, potentially leading to altered cellular responses and long-term effects on cell viability and function.
Dosage Effects in Animal Models
The effects of allyltrifluoroacetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or modulating enzyme activity. At higher doses, allyltrifluoroacetate can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage range leads to a significant change in the compound’s impact on cellular and physiological functions.
Metabolic Pathways
Allyltrifluoroacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . For instance, allyltrifluoroacetate can act as a substrate for certain enzymes, leading to the production of reactive intermediates that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, allyltrifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of allyltrifluoroacetate are critical for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of allyltrifluoroacetate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, trifluoroacetylation of proteins can influence their localization within the cell, potentially affecting their activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl trifluoroacetate can be synthesized through the transesterification of trifluoroacetic acid and allyl alcohol . The reaction typically involves heating the mixture in the presence of a catalyst, which can be either a base or an acid .
Industrial Production Methods: In industrial settings, the production of allyltrifluoroacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Allyl trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the trifluoroacetate group with a nucleophile.
Hydrolysis: The compound can be hydrolyzed to produce and .
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include such as amines and thiols.
Hydrolysis: This reaction typically requires the presence of water and an acid or base catalyst.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride .
Major Products Formed:
Nucleophilic substitution: The major products are the substituted allyl compounds.
Hydrolysis: The products are and .
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Allyl trifluoroacetate is widely used as a synthetic intermediate in organic synthesis. It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, allyltrifluoroacetate is used to study enzyme-catalyzed reactions and as a reagent in the synthesis of biologically active molecules .
Industry: The compound is used in the production of polymer materials, such as coatings and plastics. It also finds applications as a crosslinking agent for polymers and as an additive in fuel due to its low combustion temperature .
Comparison with Similar Compounds
- Allyl acetate
- Ethyl trifluoroacetate
- Methyl trifluoroacetate
- 2,2,2-Trifluoroethyl vinyl ether
Uniqueness: Allyl trifluoroacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. This group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to similar compounds without the trifluoromethyl group .
Properties
IUPAC Name |
prop-2-enyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPVSIDXBTZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191671 | |
| Record name | Allyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-67-5 | |
| Record name | Allyl trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl trifluoroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93U29ZRD8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Allyltrifluoroacetate contribute to the functionalization of superparamagnetic nanoparticles?
A1: Allyltrifluoroacetate serves as a functionalizing agent in olefin metathesis reactions for modifying the surface of superparamagnetic nanoparticles (NPs). [] This process involves the reaction between the terminal olefin group of Allyltrifluoroacetate and the double bond present in the oleic acid surfactant coating the iron oxide NPs. [] This reaction, facilitated by a catalyst (often a Hoveyda-Grubbs second generation catalyst), leads to the attachment of Allyltrifluoroacetate to the NP surface. [] This functionalization can enhance the NPs' stability in aqueous environments and allow for further biomolecule conjugation. []
Q2: How does the structure of Allyltrifluoroacetate impact its reactivity in polymerization reactions with Nickel catalysts?
A2: Allyltrifluoroacetate reacts with Nickel(0)(COD)2 to form a dimeric π-allyl-Ni trifluoroacetate complex. [] The substituent on the allyl group of Allyltrifluoroacetate plays a crucial role in determining the complex's structure and, consequently, its reactivity as a polymerization catalyst. [] Research has shown that this substituent influences the catalyst's activity and selectivity for monomers like butadiene, styrene, and norbornene. [] Notably, the substituent becomes the end group of the resulting polymer chain, confirming the absence of chain transfer during polymerization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

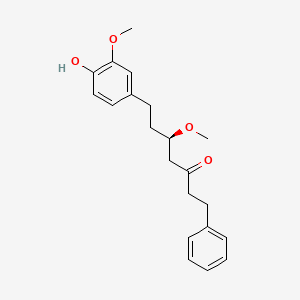
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
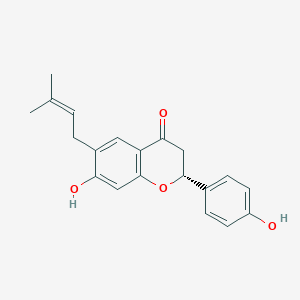
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
